Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline ist eine hochreine chemische Verbindung mit der Summenformel C9H5BrFN. Diese heterocyclische Verbindung zeichnet sich durch ihre spezifische Brom- und Fluor-Substitution am Isochinolingerüst aus, was sie zu einem wertvollen Baustein in der organischen Synthese macht. Aufgrund ihrer reaktiven Funktionalitäten eignet sie sich besonders für Kreuzkupplungsreaktionen, wie Suzuki- oder Buchwald-Hartwig-Kupplungen, sowie für weitere Modifikationen in der Pharmakologie und Materialwissenschaft. Die präzise Substitutionsmuster ermöglichen gezielte Struktur-Aktivitäts-Beziehungen in Wirkstoffdesigns. Die Verbindung weist eine hohe chemische Stabilität und gute Löslichkeit in gängigen organischen Lösungsmitteln auf, was die Handhabung im Labor erleichtert.
7-Bromo-6-fluoroisoquinoline structure
7-Bromo-6-fluoroisoquinoline structure
Product Name:7-Bromo-6-fluoroisoquinoline
CAS-Nr.:923022-40-6
MF:C9H5BrFN
MW:226.04510474205
MDL:MFCD11846300
CID:753628
PubChem ID:53402964
Update Time:2025-06-27

7-Bromo-6-fluoroisoquinoline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Bromo-6-fluoroisoquinoline
    • 6-Fluoro-7-bromoisoquinoline
    • Isoquinoline, 7-bromo-6-fluoro-
    • 6-fluoro-7-bromo-isoquinoline
    • 7-bromo-6-fluoro-isoquinoline
    • Isoquinoline,7-bromo-6-fluoro
    • QC-9377
    • ABZAYLFRWGIRDU-UHFFFAOYSA-N
    • 6478AJ
    • FCH1406257
    • SY023347
    • AX8240749
    • AB0076400
    • 7-Bromo-6-fluoroisoquinoline (ACI)
    • MFCD11846300
    • AKOS016014064
    • DA-35758
    • CS-0171524
    • EN300-383975
    • Z1269149653
    • 923022-40-6
    • SCHEMBL1571950
    • AS-37806
    • DTXSID10695087
    • MDL: MFCD11846300
    • Inchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
    • InChI-Schlüssel: ABZAYLFRWGIRDU-UHFFFAOYSA-N
    • Lächelt: FC1C(Br)=CC2C(=CC=NC=2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 224.95900
  • Monoisotopenmasse: 224.95894g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 165
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 12.9
  • XLogP3: 2.9

Experimentelle Eigenschaften

  • Farbe/Form: Pale-yellow to Yellow-brown Solid
  • Siedepunkt: 311.8±22.0℃ at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.13640

7-Bromo-6-fluoroisoquinoline Sicherheitsinformationen

7-Bromo-6-fluoroisoquinoline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
61661-0.25/G
6-FLUORO-7-BROMOISOQUINOLINE
923022-40-6 95%
0.25g
$132 2023-09-16
AstaTech
61661-1/G
6-FLUORO-7-BROMOISOQUINOLINE
923022-40-6 95%
1g
$330 2023-09-16
AstaTech
61661-5/G
6-FLUORO-7-BROMOISOQUINOLINE
923022-40-6 95%
5g
$990 2023-09-16
Chemenu
CM144074-1g
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
1g
$396 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B93680-250mg
7-Bromo-6-fluoroisoquinoline
923022-40-6 -
250mg
¥2908.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852295-250mg
7-Bromo-6-fluoroisoquinoline
923022-40-6 95%
250mg
1,124.10 2021-05-17
Chemenu
CM144074-250mg
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
250mg
$*** 2023-05-29
Chemenu
CM144074-1g
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
1g
$*** 2023-05-29
Chemenu
CM144074-5g
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1003003-5g
7-Bromo-6-fluoroisoquinoline
923022-40-6 95%
5g
$1100 2024-07-24

7-Bromo-6-fluoroisoquinoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Referenz
Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  overnight, rt
1.2 Reagents: Phosphorus pentoxide ,  Sulfuric acid Solvents: Water ;  1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referenz
Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ;  cooled
Referenz
Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ;  cooled
Referenz
6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h; rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Acetic acid ;  rt
1.4 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  overnight, rt
Referenz
Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Toluene ;  overnight, rt
1.2 Reagents: Phosphorus pentoxide ,  Sulfuric acid Solvents: Water ;  1 h, 160 °C; cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referenz
Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt; overnight, rt
Referenz
Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane ,  Pyridine ;  3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt; overnight, rt
1.6 Reagents: Water ;  cooled
Referenz
Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, rt; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid ,  Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  overnight, rt
1.5 Reagents: Water ;  cooled
Referenz
Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ;  overnight, rt
1.7 Reagents: Water ;  cooled
Referenz
Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors
, World Intellectual Property Organization, , ,

7-Bromo-6-fluoroisoquinoline Raw materials

7-Bromo-6-fluoroisoquinoline Preparation Products

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